Cas no 58868-33-0 (Quinoline, 5,8-dimethoxy-4-methyl-)

Quinoline, 5,8-dimethoxy-4-methyl- structure
58868-33-0 structure
Product Name:Quinoline, 5,8-dimethoxy-4-methyl-
CAS No:58868-33-0
MF:C12H13NO2
MW:203.237123250961
CID:340587
PubChem ID:395433
Update Time:2025-04-19

Quinoline, 5,8-dimethoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5,8-dimethoxy-4-methylquinoline
    • Quinoline, 5,8-dimethoxy-4-methyl-
    • AE-508/43283516
    • DTXSID50327890
    • NSC-699978
    • NSC699978
    • NCGC00184211-01
    • 58868-33-0
    • NCI60_035860
    • CHEMBL1896903
    • Inchi: 1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3
    • InChI Key: NTCXGWIDEYATBA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C2C1=C(C)C=CN=2)OC

Computed Properties

  • Exact Mass: 203.09469
  • Monoisotopic Mass: 203.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • PSA: 31.35
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